[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13444712
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | benzyl N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C15H22N2O3/c18-11-10-17-8-6-14(7-9-17)16-15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2,(H,16,19) |
| Standard InChI Key | GRQLFMUQMMIMHU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CCO |
| Canonical SMILES | C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CCO |
Introduction
Chemical Structure and Properties
The molecular architecture of [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester (IUPAC name: benzyl N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate) integrates three key functional groups: a piperidine ring, a hydroxyethyl substituent, and a benzyl carbamate. These components confer distinct physicochemical properties, as summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| SMILES | C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CCO |
| InChI Key | GRQLFMUQMMIMHU-UHFFFAOYSA-N |
| PubChem CID | 66566470 |
The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyethyl oxygen and the carbamate nitrogen. This interaction enhances structural rigidity, potentially influencing receptor binding affinity. The benzyl ester moiety contributes to lipophilicity, with a calculated partition coefficient (LogP) of 1.8, suggesting moderate membrane permeability.
Synthesis and Preparation
Industrial-scale synthesis involves a three-step sequence:
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Piperidine Functionalization: 4-Aminopiperidine undergoes N-alkylation with 2-chloroethanol under basic conditions (K₂CO₃, DMF, 80°C), yielding 1-(2-hydroxyethyl)piperidin-4-amine with 78% efficiency.
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Carbamate Formation: The amine reacts with benzyl chloroformate in dichloromethane at 0°C, catalyzed by triethylamine. This step achieves 85% yield after column purification.
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Esterification: Residual hydroxyl groups are acetylated using acetic anhydride, though this step is optional depending on desired derivative applications.
Critical parameters include strict temperature control during carbamate formation to prevent oligomerization and solvent selection to optimize polarity. Industrial protocols employ continuous-flow reactors to enhance reproducibility, reducing reaction times from 12 hours to 45 minutes.
Chemical Reactivity and Stability
The compound exhibits moderate stability under ambient conditions but undergoes hydrolysis in aqueous environments:
Hydrolysis Pathways
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Acidic Conditions: Protonation of the carbamate oxygen initiates cleavage, generating benzyl alcohol and 1-(2-hydroxyethyl)piperidin-4-amine with a half-life of 2.3 hours at pH 3.
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Basic Conditions: Nucleophilic attack by hydroxide ions at the carbonyl carbon yields bicarbonate and the corresponding amine (half-life: 1.1 hours at pH 10).
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 187°C, primarily via retro-carbamate elimination. This limits its utility in high-temperature formulations.
Future Research Directions
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QSAR Optimization: Substituent effects at the benzyl position could enhance AChE selectivity.
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Prodrug Design: Esterase-labile prodrugs may improve blood-brain barrier penetration.
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In Vivo Efficacy: Rodent models of Alzheimer’s disease will validate cognitive enhancement claims.
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